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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzonitrile

Cat. No.: B098050 Get Quote

This technical guide provides a comprehensive overview of the theoretical and experimental

studies on 2-Amino-5-nitrobenzonitrile (C₇H₅N₃O₂), a significant intermediate in the synthesis

of dyes and pharmaceuticals.[1] The unique molecular structure, featuring an electron-donating

amino group and electron-withdrawing nitro and cyano groups, imparts interesting electronic

and optical properties, making it a subject of considerable scientific interest. This document

collates available experimental data and outlines the standard methodologies for its theoretical

investigation, primarily using Density Functional Theory (DFT). It is intended as a resource for

researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical
Properties
2-Amino-5-nitrobenzonitrile is a yellow to brownish powder with a molecular weight of 163.13

g/mol .[2][3] Its melting point is reported to be in the range of 200-210 °C.[3][4][5] The molecule

consists of a benzene ring substituted with an amino group at position 2, a nitro group at

position 5, and a nitrile group at position 1.
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Molecular Structure of 2-Amino-5-nitrobenzonitrile
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Caption: Molecular structure of 2-Amino-5-nitrobenzonitrile.

Theoretical Studies Framework
Theoretical investigations of 2-Amino-5-nitrobenzonitrile are crucial for understanding its

structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is the

most common computational method for such analyses, often employing Becke's three-

parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP)

and a suitable basis set like 6-311++G(d,p).[6][7]

A typical computational workflow involves several key steps:
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Property Calculations
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Caption: A standard computational workflow for theoretical studies.

Structural Parameters
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Geometry optimization is performed to determine the most stable conformation of the molecule

and to calculate its structural parameters. While specific theoretically calculated values for 2-
Amino-5-nitrobenzonitrile are not readily available in the literature, the following table

presents typical parameters of interest.

Parameter Description
Illustrative Theoretical
Value

Bond Lengths (Å)
Distances between atomic

nuclei.

C-C (aromatic): ~1.39-1.41

ÅC-NH₂: ~1.37 ÅC-NO₂: ~1.48

ÅC-CN: ~1.44 ÅC≡N: ~1.16 Å

Bond Angles (°)
Angles formed by three

connected atoms.

C-C-C (aromatic): ~118-

121°C-C-NH₂: ~121°C-C-NO₂:

~118°C-C-CN: ~120°

Dihedral Angles (°)
Torsional angles defining the

3D structure.

O-N-C-C: ~0° or 180°

(indicating planarity of the nitro

group with the ring)

Note: Illustrative values are

based on typical DFT

calculations for similar

aromatic nitro compounds.

Vibrational Analysis (FT-IR and FT-Raman)
Theoretical frequency calculations are used to predict the vibrational spectra (FT-IR and FT-

Raman) and to aid in the assignment of experimental bands to specific functional group

vibrations. The nitrile group (C≡N) stretch is a particularly strong and sharp indicator in IR

spectroscopy.[8]
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Functional Group Vibrational Mode
Experimental FT-IR
(cm⁻¹)

Illustrative
Theoretical (cm⁻¹)

N-H (Amino)
Asymmetric &

Symmetric Stretch
3452, 3363 ~3500-3300

C≡N (Nitrile) Stretch 2211 ~2230-2210

NO₂ (Nitro)
Asymmetric &

Symmetric Stretch
Not specified

~1550-1490

(Asym)~1350-1300

(Sym)

C=C (Aromatic) Stretch Not specified ~1620-1580

Note: Experimental

values are for the

related compound 2-

amino-4-

chlorobenzonitrile.[7]

Illustrative theoretical

values are based on

typical DFT

calculations for similar

molecules.[9]

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the electronic properties and chemical reactivity of a

molecule.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of

molecular stability and reactivity. A smaller gap suggests higher reactivity. For molecules like 2-
Amino-5-nitrobenzonitrile, the HOMO is typically localized on the electron-donating amino

group and the aromatic ring, while the LUMO is centered on the electron-withdrawing nitro and

cyano groups, indicating a potential for intramolecular charge transfer.
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Caption: HOMO-LUMO energy gap and intramolecular charge transfer.

Parameter Description
Illustrative Theoretical
Value

E_HOMO
Energy of the Highest

Occupied Molecular Orbital
~ -6.5 eV

E_LUMO
Energy of the Lowest

Unoccupied Molecular Orbital
~ -2.5 eV

Energy Gap (ΔE) E_LUMO - E_HOMO ~ 4.0 eV

Note: These values are

illustrative and based on

typical DFT calculations for

similar molecules.[11][12]

Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution on the molecule's surface, identifying sites for

electrophilic and nucleophilic attack. For 2-Amino-5-nitrobenzonitrile, negative potential
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(red/yellow) is expected around the electronegative oxygen atoms of the nitro group and the

nitrogen of the cyano group, making them susceptible to electrophilic attack. Positive potential

(blue) would be located around the hydrogen atoms of the amino group, indicating sites for

nucleophilic attack.[11]

Nonlinear Optical (NLO) Properties
The presence of strong electron-donating (-NH₂) and electron-withdrawing (-NO₂, -CN) groups

connected by a π-conjugated system suggests that 2-Amino-5-nitrobenzonitrile may possess

significant NLO properties. The first-order hyperpolarizability (β) is a key parameter for

quantifying the second-order NLO response.

Parameter Description
Illustrative Theoretical
Value

Dipole Moment (μ)
Measure of the molecule's

overall polarity.
~ 6-8 D

First-order Hyperpolarizability

(β)

Quantifies the second-order

NLO response.
~ 15-20 x 10⁻³⁰ esu

Note: These values are

illustrative and based on

typical DFT calculations for

similar NLO-active molecules.

[11]

Experimental Protocols
Synthesis of 2-Amino-5-nitrobenzonitrile
Several synthetic routes have been reported. A common method involves the dehydration of 5-

nitroanthranilamide.

Protocol:

Reaction Setup: To a suspension of 5-nitroanthranilamide (181 parts) in N-methylpyrrolidone

(300 parts by volume), add phosphorus pentoxide (170 parts).
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Heating: Heat the mixture to 80 °C for 2 hours with stirring.

Quenching: After cooling, pour the reaction mixture into water.

Isolation: Filter the resulting precipitate with suction.

Purification: Wash the filter cake with water until neutral and then dry. This procedure yields

2-Amino-5-nitrobenzonitrile with high purity.[13]

FT-IR Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.

Protocol:

Instrumentation: An FTIR spectrometer.

Sample Preparation: Finely grind a small amount of the 2-Amino-5-nitrobenzonitrile
sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent

pellet.[14]

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record

the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Data Analysis: Correlate the absorption bands in the spectrum with the vibrational

frequencies of specific functional groups (e.g., N-H, C≡N, NO₂).[14]

Conclusion
2-Amino-5-nitrobenzonitrile is a molecule with significant potential, stemming from its unique

electronic structure. While comprehensive theoretical studies on this specific compound are

sparse in public literature, this guide outlines the standard computational and experimental

methodologies used to characterize it and similar molecules. By combining DFT-based

theoretical predictions for structural, vibrational, and electronic properties with established

experimental protocols for synthesis and characterization, a thorough understanding of this

important chemical intermediate can be achieved. Further dedicated computational studies on

2-Amino-5-nitrobenzonitrile would be valuable to precisely quantify its properties and guide

its application in the development of novel materials and pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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